molecular formula C21H16F4N4O3 B12421196 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide

Cat. No.: B12421196
M. Wt: 451.4 g/mol
InChI Key: BPEQXCBJXGZMSB-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide is a structurally complex molecule featuring an imidazolidinone core (5,5-dimethyl-2,4-dioxoimidazolidin-1-yl) substituted with a 4-cyano-3-(trifluoromethyl)phenyl group. The benzamide moiety includes a 2-fluoro substituent and a trideuteriomethyl (N-CD₃) group.

Properties

Molecular Formula

C21H16F4N4O3

Molecular Weight

451.4 g/mol

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide

InChI

InChI=1S/C21H16F4N4O3/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)/i3D3

InChI Key

BPEQXCBJXGZMSB-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=C(C=C(C=C1)N2C(=O)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F)F

Canonical SMILES

CC1(C(=O)N(C(=O)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Imidazolidinone Core: This involves the reaction of a suitable diamine with a diketone under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of the Cyano and Trifluoromethyl Groups: These groups are typically introduced via nucleophilic substitution reactions using appropriate reagents such as cyanide salts and trifluoromethylating agents.

    Fluorination and Benzamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Benzamide Moieties

Several benzamide derivatives share functional groups with the target compound but differ in core structures and applications:

Compound Name Core Structure Key Substituents Application Reference
Target Compound Imidazolidinone 4-cyano-3-(trifluoromethyl)phenyl, 2-fluoro, N-(CD₃) Anticancer
Diflubenzuron Benzamide 2,6-difluoro, N-(((4-chlorophenyl)amino)carbonyl) Pesticide (insect growth regulator)
Flutolanil Benzamide N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl) Fungicide
Compound 38 (IDO1 Inhibitor) Benzimidazole 4-cyano-3-fluorobenzamide Immunotherapy
  • Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and cyano (-CN) groups in the target compound enhance binding affinity to hydrophobic pockets in biological targets, similar to flutolanil’s antifungal activity .
  • Fluorine Substitution : The 2-fluoro group in the benzamide ring improves metabolic stability and bioavailability, a feature shared with diflubenzuron and compound 38 .

Deuterated vs. Non-Deuterated Analogs

The trideuteriomethyl (N-CD₃) group distinguishes the target compound from its non-deuterated analog, 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide ().

Imidazolidinone vs. Heterocyclic Cores

  • Benzimidazole Derivatives (): Compound 38’s benzimidazole core enables π-π stacking interactions, whereas the imidazolidinone’s carbonyl groups may engage in hydrogen bonding with target proteins .

Key Research Findings and Implications

Metabolic Stability

Deuterium incorporation in the N-CD₃ group is anticipated to mitigate rapid hepatic metabolism, a hypothesis supported by studies on deuterated drugs like deutetrabenazine. This could translate to reduced dosing frequency for the target compound compared to its non-deuterated counterpart .

Structure-Activity Relationships (SAR)

  • Imidazolidinone Core: The 5,5-dimethyl-2,4-dioxo configuration likely confers conformational rigidity, optimizing target binding.
  • Trifluoromethyl and Cyano Groups: These substituents enhance lipophilicity and binding to hydrophobic enzyme pockets, as seen in kinase inhibitors and agrochemicals .

Comparative Bioactivity Data

  • Anticancer Activity: The amorphous form of the non-deuterated analog in showed promising anticancer activity, suggesting the deuterated variant may retain efficacy with improved pharmacokinetics .
  • Pesticides vs. Pharmaceuticals : Diflubenzuron and flutolanil highlight how benzamide scaffolds can be tailored for diverse applications through substituent modification .

Biological Activity

The compound 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide is a complex organic molecule with potential pharmacological applications. This article provides an in-depth analysis of its biological activity, including pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H14F4N4O2C_{20}H_{14}F_{4}N_{4}O_{2} with a molecular weight of 450.41 g/mol. The structure features a unique imidazolidinone core, which is known for its biological activity in various therapeutic areas.

PropertyValue
Molecular FormulaC20H14F4N4O2
Molecular Weight450.41 g/mol
CAS Number1242137-16-1
HPLC Purity>95%

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The imidazolidinone structure is known to exhibit inhibitory effects on various enzymes, making it a candidate for therapeutic development.

  • Enzyme Inhibition : Studies indicate that compounds similar to this one can inhibit enzymes such as proteases and kinases, which play crucial roles in cancer progression and other diseases.
  • Receptor Modulation : The compound may also act as a modulator of certain receptors, potentially influencing pathways related to inflammation and cell proliferation.

Pharmacological Studies

Recent studies have explored the pharmacological properties of related compounds, providing insights into their efficacy and safety profiles.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of imidazolidinone derivatives. The findings suggested that these compounds exhibit significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Table: Cytotoxicity Profile

Cell LineIC50 (µM)
A549 (Lung)15
MCF7 (Breast)12
HeLa (Cervical)10

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) influence its efficacy.

  • Absorption : The compound shows favorable absorption characteristics when administered orally.
  • Metabolism : Preliminary studies suggest that it undergoes hepatic metabolism, with several metabolites exhibiting biological activity.
  • Excretion : Renal excretion is the primary route for elimination from the body.

Safety Profile

Toxicological assessments indicate that the compound has a low toxicity profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential interactions with other drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.